

Application of C19-Ceramide in Drug Discovery: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: C19-Ceramide

Cat. No.: B3026340

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Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3] The acyl chain length of ceramides can determine their specific biological functions, making them intriguing molecules for drug discovery, particularly in oncology.[1][4] This document provides detailed application notes and protocols for the investigation of **C19-Ceramide**, a less-studied long-chain ceramide, in a drug discovery context. While specific data for **C19-Ceramide** is limited, the provided information is based on the well-established roles and experimental methodologies of structurally similar ceramides.

Key Research Applications

The primary application of **C19-Ceramide** in drug discovery is expected to be in the induction of apoptosis in cancer cells, a hallmark of many ceramide species.[5][6] Key research applications include:

- **Induction of Apoptosis:** Exogenous application of ceramides can trigger programmed cell death in various cancer cell lines.[5][6]
- **Modulation of Signaling Pathways:** Ceramides act as second messengers, influencing critical signaling cascades involved in cell fate decisions.[1][2]

- **Enzyme Inhibition Studies:** Investigating the effect of **C19-Ceramide** on enzymes involved in sphingolipid metabolism, such as ceramidases and ceramide synthases, can reveal novel therapeutic targets.

Signaling Pathways

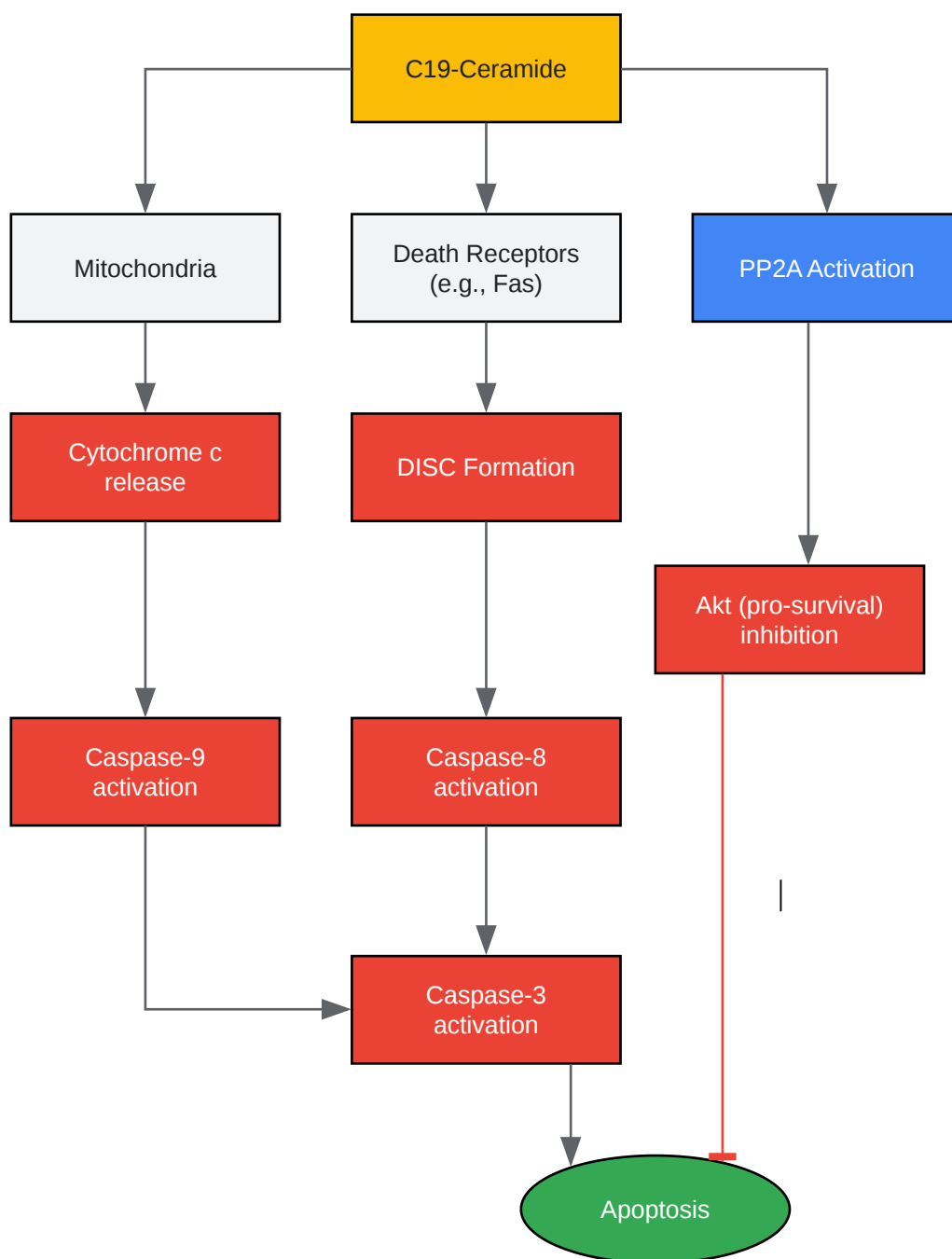
Ceramides are central to the "sphingolipid rheostat," where the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate. An increase in intracellular ceramide levels generally shifts the balance towards apoptosis.

Ceramide-Mediated Apoptotic Signaling

Increased **C19-Ceramide** levels are hypothesized to induce apoptosis through both intrinsic and extrinsic pathways.

- **Intrinsic (Mitochondrial) Pathway:** Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[\[7\]](#) This activates a caspase cascade, ultimately leading to cell death.
- **Extrinsic (Death Receptor) Pathway:** Ceramides can facilitate the clustering of death receptors, such as Fas, enhancing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[\[8\]](#)
- **Activation of Protein Phosphatases:** Ceramides can activate protein phosphatases like PP1 and PP2A, which can dephosphorylate and inactivate pro-survival proteins such as Akt.[\[9\]](#)

Diagram: **C19-Ceramide** Induced Apoptosis Signaling Pathway



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Caption: **C19-Ceramide** induces apoptosis via mitochondrial and death receptor pathways.

Quantitative Data Summary

Specific quantitative data for **C19-Ceramide** is not readily available in the literature. The following table summarizes representative data for other long-chain ceramides to provide an

expected range of activity. Note: These values are highly cell-line and context-dependent and should be determined empirically for **C19-Ceramide**.

Ceramide Analog	Cell Line	Assay	Endpoint	Effective Concentration (EC50/IC50)	Reference
5R-OH-3E-C8-ceramide	SKBr3 (Breast Cancer)	Lactate Dehydrogenase Release	Cytotoxicity	18.3 μ M	[10]
5R-OH-3E-C8-ceramide	MCF-7/Adr (Breast Cancer)	Lactate Dehydrogenase Release	Cytotoxicity	21.2 μ M	[10]
Adamantyl-ceramide	SKBr3 (Breast Cancer)	Lactate Dehydrogenase Release	Cytotoxicity	10.9 μ M	[10]
Adamantyl-ceramide	MCF-7/Adr (Breast Cancer)	Lactate Dehydrogenase Release	Cytotoxicity	24.9 μ M	[10]
Benzene-C4-ceramide	SKBr3 (Breast Cancer)	Lactate Dehydrogenase Release	Cytotoxicity	18.9 μ M	[10]
Benzene-C4-ceramide	MCF-7/Adr (Breast Cancer)	Lactate Dehydrogenase Release	Cytotoxicity	45.5 μ M	[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of **C19-Ceramide**.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of **C19-Ceramide** on cell viability.

Materials:

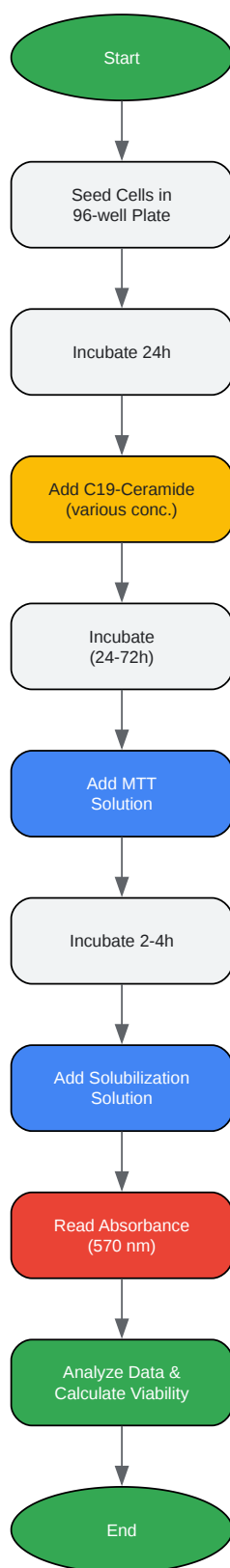
- **C19-Ceramide**
- Dimethyl sulfoxide (DMSO)
- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment:
 - Prepare a stock solution of **C19-Ceramide** in DMSO (e.g., 10 mM).
 - Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 μ M to 100 μ M.
 - Include a vehicle control (medium with the same final concentration of DMSO).
 - Remove the old medium and add 100 μ L of the **C19-Ceramide**-containing medium or vehicle control to the respective wells.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.

- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Diagram: MTT Assay Workflow



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Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol measures the activity of ceramide synthases, which are responsible for the synthesis of ceramides. This can be used to determine if **C19-Ceramide** or its analogs can inhibit these enzymes.

Materials:

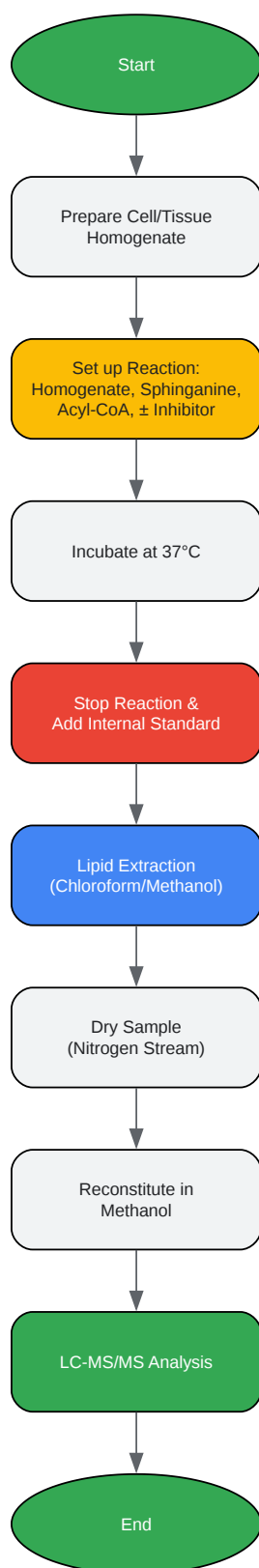
- Cell or tissue homogenate as a source of CerS
- Sphinganine (substrate)
- Fatty acyl-CoA (e.g., Nonadecanoyl-CoA for **C19-Ceramide** synthesis)
- C17:0-Ceramide (internal standard)
- Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂)
- Chloroform/Methanol (1:2 and 2:1, v/v)
- LC-MS/MS system

Procedure:

- Reaction Setup:
 - In a microfuge tube, combine the cell/tissue homogenate (containing CerS), sphinganine, and the fatty acyl-CoA in the reaction buffer.
 - To test for inhibition, pre-incubate the homogenate with **C19-Ceramide** or a test compound before adding the substrates.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Lipid Extraction:

- Stop the reaction by adding chloroform/methanol (1:2, v/v) followed by the C17:0-Ceramide internal standard.
- Vortex and add chloroform and water to induce phase separation.
- Centrifuge to separate the phases and collect the lower organic phase.
- Dry the organic phase under a stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
 - Analyze the sample using an LC-MS/MS system to quantify the newly synthesized **C19-Ceramide** relative to the internal standard.

Diagram: Ceramide Synthase Activity Assay Workflow



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Caption: Workflow for measuring ceramide synthase activity in vitro.

Conclusion

C19-Ceramide holds potential as a tool for drug discovery, particularly in the field of oncology, due to the established pro-apoptotic roles of other long-chain ceramides. The protocols and pathways described in this document provide a solid foundation for researchers to begin investigating the specific biological effects of **C19-Ceramide**. It is crucial to empirically determine the optimal concentrations and experimental conditions for **C19-Ceramide** in the specific cellular models being investigated. Further research into the unique properties of **C19-Ceramide** may unveil novel therapeutic opportunities.

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